molecular formula C11H10N2O3S B1335121 (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid CAS No. 80862-42-6

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid

Cat. No. B1335121
CAS RN: 80862-42-6
M. Wt: 250.28 g/mol
InChI Key: WZKUZMPBXGKOAJ-UHFFFAOYSA-N
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Description

5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid (5-OTIA) is a type of organic compound that has recently been studied for its potential applications in scientific research. 5-OTIA has been found to have a wide range of biochemical and physiological effects, and has been demonstrated to have advantages and limitations for lab experiments.

Scientific Research Applications

Aldose Reductase Inhibition and Pharmacological Activities

Compounds structurally related to (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, particularly (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have demonstrated significant pharmacological activities. These include functioning as potent aldose reductase inhibitors, with a notable example being epalrestat. Such inhibitors are particularly relevant in diabetic complications. Moreover, these compounds have shown low cytotoxic activity against specific cell lines, indicating potential for safe therapeutic applications (Kučerová-Chlupáčová et al., 2020).

Antifungal Effects

Certain derivatives of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid have been prepared as potential antifungal agents. Their lipophilicity was analyzed using high-performance liquid chromatography, and they were evaluated against selected fungal species. Some derivatives exhibited strong inhibitory effects on specific Candida species (Doležel et al., 2009).

Antimicrobial Properties

Rhodanine-3-acetic acid derivatives, closely related to (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, have shown significant antimicrobial activities. These derivatives were active against a range of mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Fluorescence and Chemical Sensing Applications

A derivative of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid was synthesized for selective determination of Co2+ ions due to its fluorescent quenching effect. This indicates its potential use as a chemical sensor for specific metal ions (Li Rui-j, 2013).

properties

IUPAC Name

2-(5-oxo-3-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)12-11(17)13(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUZMPBXGKOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=O)NC2=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid

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